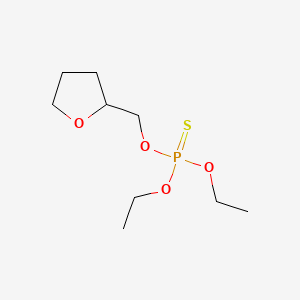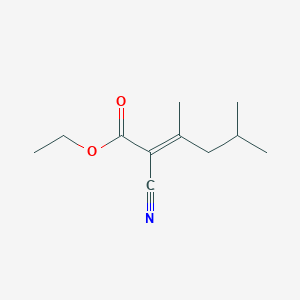
Ethyl 2-cyano-3,5-dimethyl-2-hexenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester is an organic compound with the molecular formula C11H17NO2 It is characterized by the presence of a cyano group, a double bond, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,5-dimethyl-2-hexenoic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3,5-dimethyl-2-hexenoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Cyano-3,5-dimethyl-2-pentenoic acid ethyl ester: Similar structure but with a shorter carbon chain.
2-Cyano-3,5-dimethyl-2-hexenoic acid propyl ester: Similar structure but with a propyl ester group.
Uniqueness
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester is unique due to its specific combination of functional groups and carbon chain length
Propriétés
Numéro CAS |
759-53-5 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-3,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C11H17NO2/c1-5-14-11(13)10(7-12)9(4)6-8(2)3/h8H,5-6H2,1-4H3/b10-9+ |
Clé InChI |
NHEROOPJNHZIMY-MDZDMXLPSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(\C)/CC(C)C)/C#N |
SMILES canonique |
CCOC(=O)C(=C(C)CC(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)
![N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14158889.png)
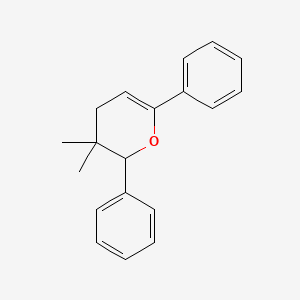

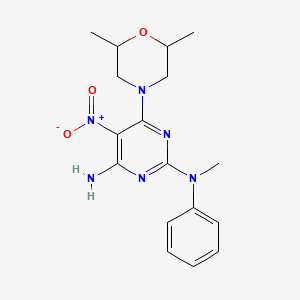
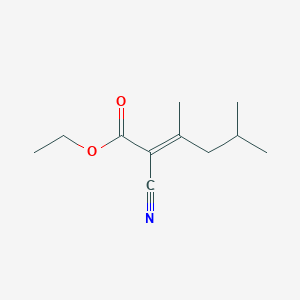
![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)

![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)

![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)

![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
